1-(2-Fluorophenyl)-3-[[2-oxo-1-(phenylmethyl)-3-indolylidene]amino]thiourea
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Overview
Description
1-(2-fluorophenyl)-3-[[2-oxo-1-(phenylmethyl)-3-indolylidene]amino]thiourea is a member of indoles.
Scientific Research Applications
Photoluminescence Properties : Thiourea derivatives, including those similar to the specified compound, have been studied for their photoluminescence properties. These properties are useful in analytical applications, such as the detection of metal ions like chromium(VI) (Sunil & Rao, 2015).
Bioactive Compounds : Certain thiourea derivatives have shown bioactivity. For instance, studies on similar compounds have demonstrated antimicrobial properties and potential as DNA binding agents (Hussain et al., 2020).
Structural and Vibrational Analysis : Research has focused on the effect of fluorine substitution on the structural and vibrational properties of phenylthiourea isomers, which is crucial for understanding the chemical behavior and potential applications of these compounds (Saeed, Erben, & Flörke, 2010).
Molecular Dynamics and Docking Studies : Investigations have been conducted on the reactivity and potential pharmaceutical applications of thiourea derivatives, using molecular dynamics and docking studies to explore interactions with proteins and DNA (Mary et al., 2016).
Synthesis and Characterization : Research on synthesizing and characterizing thiourea derivatives provides insights into their chemical properties, paving the way for potential applications in various fields, including pharmaceuticals and material science (Yolal et al., 2012).
properties
Product Name |
1-(2-Fluorophenyl)-3-[[2-oxo-1-(phenylmethyl)-3-indolylidene]amino]thiourea |
---|---|
Molecular Formula |
C22H17FN4OS |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-(1-benzyl-2-hydroxyindol-3-yl)imino-3-(2-fluorophenyl)thiourea |
InChI |
InChI=1S/C22H17FN4OS/c23-17-11-5-6-12-18(17)24-22(29)26-25-20-16-10-4-7-13-19(16)27(21(20)28)14-15-8-2-1-3-9-15/h1-13,28H,14H2,(H,24,29) |
InChI Key |
KKUVBNDJMHSUHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=S)NC4=CC=CC=C4F |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=S)NC4=CC=CC=C4F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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